N'-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that features a bromobenzylidene group attached to a pyrrole ring via an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(3-Fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(3-Methylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Uniqueness
N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a versatile handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C14H14BrN3O |
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Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H14BrN3O/c1-18-7-3-6-13(18)9-14(19)17-16-10-11-4-2-5-12(15)8-11/h2-8,10H,9H2,1H3,(H,17,19)/b16-10+ |
InChI Key |
PNAFUXSKEUQRAB-MHWRWJLKSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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